![molecular formula C21H19N5O2 B263879 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. This compound is a potent antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
Mécanisme D'action
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the excitatory neurotransmission mediated by the receptor.
Biochemical and Physiological Effects:
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency and selectivity as an antagonist of the ionotropic glutamate receptor. This allows for the specific manipulation of glutamate receptor signaling in various experimental paradigms. However, one limitation of using 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one is its relatively short half-life, which may require frequent administration in in vivo studies.
Orientations Futures
There are many potential future directions for research on 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One area of interest is the role of glutamate receptors in the development and progression of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one as a tool to study the mechanisms underlying learning and memory may lead to the development of new therapeutic strategies for cognitive disorders. Finally, the development of more potent and selective antagonists of glutamate receptors may lead to the discovery of new treatments for neurological disorders.
Méthodes De Synthèse
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one is synthesized by reacting 4,7-dimethylquinazoline-2-amine with 3-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with potassium carbonate in ethanol to yield 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one.
Applications De Recherche Scientifique
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been used in a variety of in vitro and in vivo studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C21H19N5O2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-7-8-16-13(2)22-20(24-18(16)9-12)26-21-23-17(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
Clé InChI |
SZXAAWVHPFLPFX-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
SMILES canonique |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



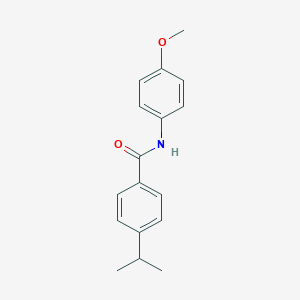
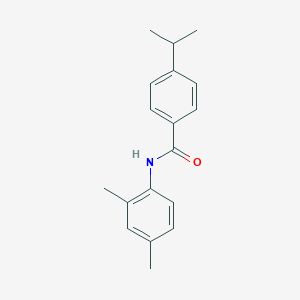
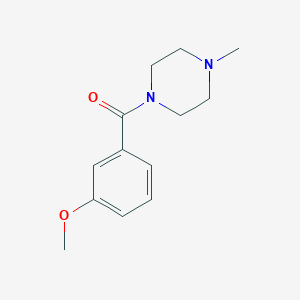


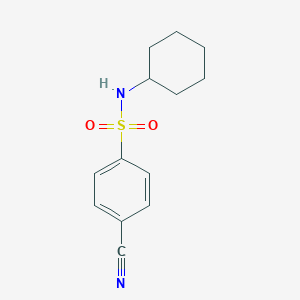
![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
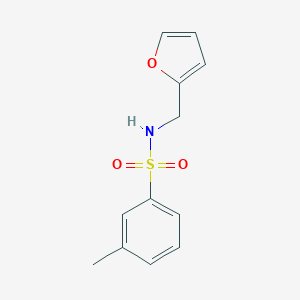



![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)